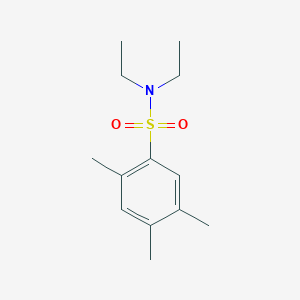
N-butyl-4-iodobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-iodobenzenesulfonamide, also known as IBBS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IBBS is a sulfonamide derivative that contains an iodine atom, making it a useful tool for labeling and imaging biological molecules. In
科学的研究の応用
N-butyl-4-iodobenzenesulfonamide has been used in a variety of scientific research applications, including protein labeling, imaging, and drug discovery. N-butyl-4-iodobenzenesulfonamide can be used to label proteins with an iodine atom, allowing for their visualization and tracking in biological systems. N-butyl-4-iodobenzenesulfonamide has also been used as a molecular imaging agent for positron emission tomography (PET) imaging. In addition, N-butyl-4-iodobenzenesulfonamide has been used in drug discovery as a tool for identifying potential drug targets.
作用機序
The mechanism of action of N-butyl-4-iodobenzenesulfonamide is related to its ability to label proteins with an iodine atom. When N-butyl-4-iodobenzenesulfonamide is added to a biological system, it reacts with proteins containing primary amines, forming a covalent bond between the protein and N-butyl-4-iodobenzenesulfonamide. This allows for the visualization and tracking of the labeled protein in biological systems.
Biochemical and Physiological Effects
N-butyl-4-iodobenzenesulfonamide has been reported to have low toxicity and minimal effects on biological systems. However, as with any chemical compound, caution should be taken when handling and using N-butyl-4-iodobenzenesulfonamide in laboratory settings.
実験室実験の利点と制限
One advantage of using N-butyl-4-iodobenzenesulfonamide in lab experiments is its ability to label proteins with an iodine atom, allowing for their visualization and tracking in biological systems. N-butyl-4-iodobenzenesulfonamide also has high purity and yield when synthesized using the method described above. However, one limitation of using N-butyl-4-iodobenzenesulfonamide is its potential for non-specific labeling of proteins, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for research involving N-butyl-4-iodobenzenesulfonamide. One potential area of research is the development of new methods for protein labeling using N-butyl-4-iodobenzenesulfonamide. Another area of research could be the use of N-butyl-4-iodobenzenesulfonamide in drug discovery, particularly in identifying potential drug targets. Additionally, N-butyl-4-iodobenzenesulfonamide could be used in combination with other imaging agents to enhance the accuracy and specificity of imaging techniques. Overall, N-butyl-4-iodobenzenesulfonamide has the potential to be a valuable tool for scientific research in a variety of fields.
合成法
The synthesis of N-butyl-4-iodobenzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-butyl-4-iodobenzenesulfonamide. This method has been reported to yield high purity and yield of N-butyl-4-iodobenzenesulfonamide.
特性
製品名 |
N-butyl-4-iodobenzenesulfonamide |
|---|---|
分子式 |
C10H14INO2S |
分子量 |
339.2 g/mol |
IUPAC名 |
N-butyl-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C10H14INO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 |
InChIキー |
SIWLSZORFPCKCK-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)I |
正規SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226337.png)





![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
